CL 218,872 is a triazolopyridazine derivative that has been investigated for its anxiolytic properties. [] It acts as a partial agonist at benzodiazepine receptors, particularly demonstrating activity at the α2 and α3 subtypes. [, , , ] CL 218,872 was identified as a potential anxiolytic agent with reduced sedative effects compared to traditional benzodiazepines. [, ]
CL 218,872 exerts its anxiolytic effects by acting as a partial agonist at benzodiazepine receptors. [, , , ] It binds to a specific site on these receptors, modulating their response to the inhibitory neurotransmitter GABA. [] This modulation enhances GABAergic neurotransmission, leading to anxiolytic effects. [, , , ]
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7